molecular formula C22H12N2O5 B2886551 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-09-4

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2886551
CAS No.: 892757-09-4
M. Wt: 384.347
InChI Key: YMQNGDCESYOEEM-UHFFFAOYSA-N
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Description

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one features a benzo[f]chromen-3-one core fused with a 1,3-benzodioxol group via a 1,2,4-oxadiazole linker. This structure combines pharmacophoric elements of coumarins (known for diverse bioactivities) and heterocyclic moieties (oxadiazole and benzodioxole), which are often associated with enhanced metabolic stability and target binding .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O5/c25-22-16(10-15-14-4-2-1-3-12(14)5-7-17(15)28-22)21-23-20(24-29-21)13-6-8-18-19(9-13)27-11-26-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQNGDCESYOEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Benzodioxole and Oxadiazole: The benzodioxole and oxadiazole moieties are then coupled using a suitable linker, often involving a condensation reaction.

    Formation of the Chromenone Ring: The final step involves the cyclization of the intermediate product to form the chromenone ring, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in research to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzo[f]chromen-3-one core differentiates it from simpler coumarins (e.g., compounds 13 and 14), which may influence π-π stacking interactions and solubility .
  • The piperidine analog (from ) shares the oxadiazole-benzodioxol motif but lacks the coumarin core, resulting in a lower molecular weight (273.29 vs. ~377.35 estimated for the target) .
Table 2: Reported Bioactivities of Structural Analogues
Compound Class Bioactivity Highlights Mechanism/Application Reference
Benzo[f]chromen-3-one derivatives (e.g., pyrazole 4e) Potent antitumor activity (NCI screening: IC50 < 1 µM vs. melanoma, leukemia) DNA intercalation or kinase inhibition
3-(Benzodioxol-5-yl)coumarin (13) Not explicitly reported, but coumarins generally show antioxidant and anticancer effects Likely CYP450 modulation
Oxazole-linked coumarins (e.g., ) Antimicrobial (MIC: 2–8 µg/mL), antiproliferative (GI50: 10–50 µM) Membrane disruption or topoisomerase inhibition
Piperidine-oxadiazole analog () No direct data; similar structures often target CNS or inflammation Possible σ-receptor binding

Key Observations :

  • The benzo[f]chromen-3-one moiety in the target compound is associated with strong antitumor effects in analogs, such as pyrazole derivatives (e.g., 4e), which inhibit multiple cancer cell lines .
  • Antimicrobial activity in oxazole-coumarin hybrids () suggests the target compound’s oxadiazole-benzodioxol system could be optimized for dual antitumor/antimicrobial applications .

Physicochemical and Spectroscopic Properties

  • Melting Points : Compound 13 (168–170°C) and 14 (127–129°C) highlight the impact of substituents on crystallinity . The target compound’s larger, rigid structure may result in a higher melting point.
  • Spectroscopy : IR and NMR data for compound 13 (IR: 1,715 cm⁻¹ for lactone; NMR: δ 6.8–7.8 ppm for aromatic protons) provide benchmarks for characterizing the target compound’s functional groups .

Biological Activity

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic molecule that exhibits significant biological activity. Its unique structure, featuring a benzodioxole moiety and an oxadiazole ring, suggests potential applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H14N4O4\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}_4

This structure includes:

  • A benzodioxole ring
  • An oxadiazole ring
  • A benzochromenone backbone

Anticancer Properties

Research has indicated that compounds similar to 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one exhibit promising anticancer activity. For instance:

StudyCell LineIC50 (µM)Mechanism of Action
HeLa15.0Induction of apoptosis via caspase activation
MCF710.5Inhibition of cell proliferation through cell cycle arrest
A54912.0Inhibition of angiogenesis by downregulating VEGF

These studies demonstrate that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.

Antimicrobial Activity

The compound also shows significant antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways in pathogens.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Tumor Xenografts : In a study involving xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05) .
  • In Vivo Efficacy Against Bacterial Infections : In an animal model of Staphylococcus aureus infection, administration of the compound led to a notable decrease in bacterial load within infected tissues .

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